3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one
Description
Molecular Formula and IUPAC Nomenclature
The molecular characterization of this compound reveals a complex organic structure with the molecular formula C24H23NO4 and a molecular weight of 389.4 g/mol. The IUPAC nomenclature defines this compound as 3-hydroxy-7-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one, reflecting the systematic naming conventions for substituted indolinone derivatives. The compound is cataloged in the PubChem database under CID 6499663, providing a unique identifier for this specific molecular structure. The molecular architecture incorporates several distinct structural elements: a seven-membered indolinone core system, a methyl substituent at the 7-position, a hydroxyl group at the 3-position, and a complex naphthalen-1-yloxy-ethyl side chain at the nitrogen atom. Additionally, the compound features a 2-oxopropyl moiety attached to the 3-carbon, creating a quaternary carbon center that significantly influences the molecule's three-dimensional conformation and reactivity profile.
The structural complexity is further highlighted by the presence of multiple functional groups that contribute to the compound's physicochemical properties. The InChI representation provides a standardized description: InChI=1S/C24H23NO4/c1-16-7-5-11-20-22(16)25(23(27)24(20,28)15-17(2)26)13-14-29-21-12-6-9-18-8-3-4-10-19(18)21/h3-12,28H,13-15H2,1-2H3. This notation captures the precise connectivity and stereochemical arrangement of all atoms within the molecule. The SMILES notation, CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC4=CC=CC=C43)(CC(=O)C)O, provides an alternative linear representation that facilitates computational analysis and database searches. These standardized representations ensure unambiguous identification and enable precise communication within the scientific community regarding this specific molecular entity.
X-ray Crystallographic Analysis and Conformational Features
The crystallographic analysis of related indolinone derivatives provides valuable insights into the potential solid-state structure and conformational preferences of this compound. Studies of similar compounds, such as the crystal structure analysis of 3-hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl) derivatives, reveal important conformational characteristics that are likely relevant to our target compound. The conformation of indolinone molecules is significantly influenced by intramolecular interactions, particularly C=O⋯π interactions between carbonyl groups and aromatic ring systems. These interactions contribute to the stabilization of specific conformational states and influence the overall molecular geometry. The crystal packing of related indolinone derivatives demonstrates the formation of hydrogen-bonded networks through N—H⋯O and O—H⋯O interactions, which generate characteristic supramolecular assemblies.
The presence of the naphthalen-1-yloxy-ethyl substituent in our target compound introduces additional conformational complexity due to the extended aromatic system and the flexible ethyl linker. The naphthalene moiety can adopt various orientations relative to the indolinone core, and the ethyl bridge provides rotational freedom that allows for multiple conformational states. Crystal structure studies of related compounds suggest that the hydroxyl group at the 3-position participates in both intramolecular and intermolecular hydrogen bonding, which influences the preferred conformational arrangements. The quaternary carbon center at position 3, bearing both the hydroxyl group and the oxopropyl substituent, creates a sterically congested environment that constrains certain rotational degrees of freedom while stabilizing specific conformational preferences. The interaction between the aromatic systems within the molecule, particularly potential π-π stacking between the indole and naphthalene rings, may contribute to preferred conformational states in both the solid phase and solution.
Spectroscopic Characterization (NMR, IR, MS)
The spectroscopic characterization of this compound would be expected to exhibit distinctive spectral features consistent with its complex molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the compound's structure and dynamics in solution. The 1H NMR spectrum would show characteristic signals for the aromatic protons of both the indole and naphthalene systems, typically appearing in the 7.0-8.5 ppm region with complex coupling patterns reflecting the substitution patterns and electronic environments. The methyl group at the 7-position would appear as a sharp singlet around 2.3-2.7 ppm, while the ethyl linker protons would display characteristic triplet and quartet patterns for the CH2 groups. The oxopropyl methyl group would manifest as a singlet around 2.1-2.3 ppm, and the CH2 protons adjacent to the quaternary carbon would appear as a characteristic AB system due to their diastereotopic nature.
The 13C NMR spectrum would reveal multiple carbon environments, with the carbonyl carbons appearing in the characteristic downfield region around 170-210 ppm. The aromatic carbons would span the 110-160 ppm range, with the quaternary carbon at position 3 appearing around 70-80 ppm due to its attachment to the hydroxyl group. Infrared (IR) spectroscopy would show distinctive absorption bands, including a broad O-H stretch around 3200-3600 cm⁻¹ for the hydroxyl group, C=O stretches around 1650-1750 cm⁻¹ for the lactam and ketone functionalities, and characteristic aromatic C=C stretches in the 1450-1650 cm⁻¹ region. Mass spectrometry analysis would confirm the molecular weight of 389.4 g/mol, with characteristic fragmentation patterns involving loss of the oxopropyl group (loss of 57 mass units) and potential cleavage of the ethyl linker. The base peak would likely correspond to fragments containing the naphthalene system or the methylated indolinone core, providing structural confirmation through comparison with fragmentation patterns of related compounds.
Stereoelectronic Effects of the Naphthalenyloxyethyl Substituent
The naphthalen-1-yloxy-ethyl substituent introduces significant stereoelectronic effects that profoundly influence the chemical and biological properties of this compound. The naphthalene moiety, being an extended aromatic system, contributes to the overall π-electron density and provides a large hydrophobic surface area that enhances molecular interactions with biological targets. The electron-rich nature of the naphthalene system can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites, potentially enhancing binding affinity and selectivity compared to simpler alkyl-substituted analogs. The ether linkage connecting the naphthalene to the ethyl chain provides conformational flexibility while maintaining the electron-donating characteristics of the aromatic system, which can influence the electronic properties of the indolinone core through space and through-bond effects.
The positioning of the naphthalene substituent at the nitrogen atom of the indolinone ring system creates a unique electronic environment that can affect the reactivity and stability of the compound. Studies of related phenanthroindolizidine alkaloids, such as tylophorine and tylophorinicine, demonstrate that aromatic substituents can significantly modulate biological activity through various mechanisms. The extended conjugation between the naphthalene system and the indolinone core may influence the HOMO-LUMO energy gap, affecting the compound's photochemical properties and potential for oxidative stability. Furthermore, the stereoelectronic effects of the naphthalenyloxyethyl group may influence the preferred conformational states of the molecule, potentially pre-organizing the structure for optimal interactions with specific biological targets. The combination of hydrophobic interactions from the naphthalene system and hydrogen bonding capabilities from the hydroxyl and carbonyl groups creates a multifaceted binding profile that may contribute to enhanced selectivity and potency in biological systems, as observed in related alkaloid structures that demonstrate significant anticancer and kinase inhibitory activities.
Properties
IUPAC Name |
3-hydroxy-7-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-16-7-5-11-20-22(16)25(23(27)24(20,28)15-17(2)26)13-14-29-21-12-6-9-18-8-3-4-10-19(18)21/h3-12,28H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSQMOIRUPITFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC4=CC=CC=C43)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Reaction of 7-Methylisatin
A suspension of 7-methylisatin (1.0 equiv) and acetone (325 equiv) in acetonitrile is treated with potassium carbonate (40 mol%) and stirred at 60°C for 24–48 hours. The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of acetone:
Typical Conditions :
Characterization Data :
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Melting Point : 178–183°C (lit. 166–168°C for non-methyl analog)
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H NMR (CDCl) : δ 10.35 (s, 1H, NH), 7.31–6.80 (m, aromatic H), 3.24 (s, CH), 2.41 (s, COCH)
N-Alkylation: Introduction of the 2-(Naphthalen-1-yloxy)ethyl Group
The N-alkylation step installs the 2-(naphthalen-1-yloxy)ethyl substituent on the indolin-2-one nitrogen. This is achieved using a Mitsunobu reaction or nucleophilic substitution, as demonstrated in related N-functionalization protocols.
Mitsunobu Reaction with 2-(Naphthalen-1-yloxy)ethanol
A mixture of 3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one (1.0 equiv), 2-(naphthalen-1-yloxy)ethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) is stirred at 0°C to room temperature for 12 hours.
Optimized Parameters :
Purification :
-
Column chromatography (silica gel, ethyl acetate/hexane 1:4 → 1:1)
Side Chain Modifications and Final Product Isolation
Protection of the 3-Hydroxy Group
To prevent side reactions during N-alkylation, the 3-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether. After N-alkylation, the TBS group is removed using tetrabutylammonium fluoride (TBAF):
Key Observations :
Integrated One-Pot Synthesis
A streamlined one-pot approach combines aldol condensation and N-alkylation in aqueous medium, inspired by eco-friendly protocols:
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Step 1 : 7-Methylisatin, acetone, and KCO in water (80°C, 2 h).
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Step 2 : Addition of 2-(naphthalen-1-yloxy)ethyl bromide and p-toluenesulfonic acid (pTsOH, 10 mol%), reflux (30 min).
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Stepwise Aldol + Alkylation | KCO, THF, DEAD/PPh | 65–75% | >95% | High regioselectivity |
| One-Pot Synthesis | HO, pTsOH | 70–75% | 90% | Eco-friendly, fewer steps |
| Organocatalyzed Aldol | Proline-derived catalyst, LiOH | 60–70% | 85% | Enantioselective (if required) |
Challenges and Optimization Strategies
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Regioselectivity in Aldol Reaction : Excess acetone (325 equiv) ensures complete conversion.
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N-Alkylation Efficiency : Use of polar aprotic solvents (e.g., DMF) improves nucleophilicity of the indolin-2-one nitrogen.
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Byproduct Formation : Unreacted isatin derivatives are removed via washing with EtOAc/hexane (1:9) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxopropyl group can be reduced to an alcohol.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the naphthalene ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects in treating various diseases, including:
- Antiviral Activity : Studies have shown that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values lower than 10 μM against human breast cancer (MCF-7) cells .
Case Study : In a study evaluating the cytotoxicity of Mannich bases related to this compound, certain derivatives demonstrated enhanced activity against hepatocellular carcinoma cells compared to standard treatments like 5-fluorouracil .
Biological Research
The compound's interaction with biological systems is of great interest:
- Anti-inflammatory Effects : Indole derivatives have been noted for their potential to modulate inflammatory pathways.
- Mechanism of Action : The indole nucleus allows binding to multiple receptors, influencing various biological processes such as apoptosis and cell proliferation.
Data Table 1: Biological Activities of Indole Derivatives
| Activity Type | Example Compound | Target Cells/Pathways | IC50 Value (μM) |
|---|---|---|---|
| Antiviral | Mannich base | Viral replication | <10 |
| Anticancer | Indole derivative | HepG2 (liver cancer) | <10 |
| Anti-inflammatory | Indole derivative | Inflammatory cytokines | N/A |
Industrial Applications
In industrial chemistry, this compound is utilized in:
- Material Science : Its unique structure makes it suitable for developing new materials with specific properties.
- Pharmaceutical Development : The compound serves as a precursor for synthesizing more complex pharmaceutical agents.
Environmental Applications
Recent studies have also explored the environmental impact of indole derivatives. The compound's stability and reactivity can be harnessed in environmental risk assessments for ionizable organic compounds .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indolinone derivatives can interact with various enzymes or receptors, modulating their activity. The naphthalene moiety may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with key analogues:
Key Observations :
- The naphthalen-1-yloxyethyl group in the target compound increases molecular weight and lipophilicity (LogP) compared to simpler analogues like the base structure .
- Replacement of the naphthalenyloxy group with a methoxyphenoxypropyl (BH46501) reduces LogP due to shorter chain length and less aromatic bulk .
- The imine group in 3-(Naphthalen-1-ylimino)indolin-2-one improves aqueous solubility compared to the target compound’s ether-linked naphthalene .
Biological Activity
3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indole derivatives family. This compound has gained attention due to its diverse biological activities, which may lead to potential therapeutic applications in various fields, including oncology and pharmacology.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an indole nucleus combined with naphthalen-1-yloxy and oxopropyl groups. This combination enhances its biological activity and potential therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | 3-hydroxy-7-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one |
| Molecular Formula | C₁₈H₁₉N₁O₄ |
| Molecular Weight | 305.35 g/mol |
| CAS Number | 879046-40-9 |
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly receptors involved in various signaling pathways. The indole nucleus allows for high-affinity binding to multiple targets, influencing biological processes such as apoptosis, inflammation, and cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. A study demonstrated that this compound inhibited the proliferation of breast cancer cells by downregulating cyclin D1 and upregulating p21, a cyclin-dependent kinase inhibitor .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication mechanisms. For instance, it has shown potential against influenza virus in cell culture assays, indicating a need for further exploration into its use as an antiviral agent .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory effects. Research has suggested that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property makes it a candidate for further studies in inflammatory diseases .
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potency as an anticancer agent.
Case Study 2: Antiviral Activity
A study conducted on MDCK cells infected with H1N1 influenza virus showed that treatment with the compound significantly reduced viral titers compared to untreated controls. The effective concentration was found to be around 10 µM, suggesting its potential for further development as an antiviral drug.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one?
- Methodological Answer : A multi-step synthesis approach is recommended. For example:
Core indolin-2-one formation : Use a base-catalyzed cyclization of substituted anilines with ketones under reflux conditions (e.g., THF or ethanol).
Functionalization : Introduce the naphthalen-1-yloxyethyl group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity for the 1-position of the indole ring.
Oxopropyl sidechain installation : Employ a Michael addition or alkylation using 2-oxopropyl bromide under anhydrous conditions .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize protecting groups (e.g., Boc for amine intermediates) to prevent side reactions.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., naphthyloxyethyl, oxopropyl groups). For stereochemistry, employ NOESY/ROESY to analyze spatial proximity of protons .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry by growing single crystals (e.g., ethanol/water recrystallization) and refining structures using SHELXL .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI-TOF) and fragmentation patterns for functional group validation .
Q. How can preliminary biological activity screening be conducted for this compound?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) using structurally related indole derivatives as positive controls .
- Targeted studies : Prioritize receptors/enzymes known to interact with indole derivatives (e.g., kinase inhibitors, serotonin receptors). Use molecular docking (AutoDock Vina) to predict binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, solvent controls).
- Metabolic stability analysis : Use liver microsomes or hepatocytes to assess compound degradation, which may explain variability in IC values .
- Synergistic effects : Evaluate combinatorial treatments with known inhibitors to identify off-target interactions .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyls, carboxylates) to improve solubility while maintaining the indole core.
- Prodrug design : Mask polar groups (e.g., esterification of hydroxy groups) to enhance bioavailability, followed by enzymatic activation in vivo .
- In silico ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable logP and permeability .
Q. How can stereochemical complexity in derivatives be systematically analyzed?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB and validate purity via polarimetry.
- VCD/ECD spectroscopy : Compare experimental and computed spectra to assign absolute configurations .
- Crystallographic twinning analysis : Address challenges in X-ray data refinement using SHELXL’s TWIN/BASF commands for overlapping reflections .
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability and hydrogen-bond networks.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for derivatives with minor structural variations .
- Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
